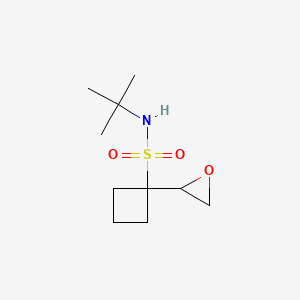

N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

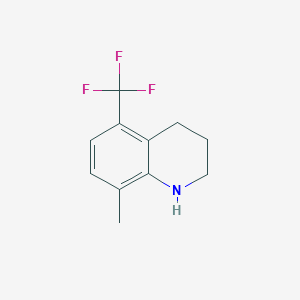

“N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide” is a chemical compound with the CAS Number: 2138288-27-2 . It has a molecular weight of 233.33 . The IUPAC name for this compound is N-(tert-butyl)-1-(oxiran-2-yl)cyclobutane-1-sulfonamide .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H19NO3S/c1-9(2,3)11-15(12,13)10(5-4-6-10)8-7-14-8/h8,11H,4-7H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a powder . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications

Catalytic Reactions and Nitrogen Sources

N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide is involved in catalytic reactions, acting as an efficient nitrogen source. It plays a significant role in the catalytic aminohydroxylation and aziridination of olefins, closely resembling the behavior of Chloramine-T in these reactions. The sulfonyl-nitrogen bond in the resulting product or its derivatives can be easily cleaved under mild acidic conditions, facilitating the liberation of the amino group (A V Gontcharov, H Liu, K B Sharpless, 1999).

Synthesis of Piperidine Derivatives

The compound is utilized in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring. By intramolecular nucleophilic opening of the oxirane ring and subsequent reactions with electrophiles, a variety of N-substituted hexahydrofuro[2,3-c]pyridine derivatives are synthesized, showcasing its versatility in organic synthesis (A. I. Moskalenko, V. Boev, 2014).

Sulfonylation Methods

It contributes to the development of green and efficient sulfonylation methods. The sulfonylation of sulfonyl hydrazides with tert-amines is facilitated using molecular iodine as the catalyst and t-butyl hydroperoxide as the oxidant. This approach presents a direct, sustainable method for synthesizing various sulfonamides (Jinyang Chen et al., 2019).

Oxidative Intermolecular Sulfonamination

The oxidative intermolecular sulfonamination of alkynes, to synthesize substituted sulfonyl pyrroles from alkynylamines and sulfinic acids, is another significant application. This reaction is achieved using tert-butyl nitrite as the oxidant without the need for metal catalysis, leading to various substituted sulfonyl pyrroles in moderate to good yields (Zhenjie Qi et al., 2018).

Chemoselective Nitration

This compound is also used in the chemoselective nitration of aromatic sulfonamides, transforming them into their mono-nitro derivatives efficiently. This reaction showcases high selectivity for sulfonamide functionalized aryl systems, even in the presence of other potentially reactive functionalities (Brenden Kilpatrick et al., 2013).

Future Directions

properties

IUPAC Name |

N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3S/c1-9(2,3)11-15(12,13)10(5-4-6-10)8-7-14-8/h8,11H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHUKTALFZTRFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1(CCC1)C2CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2763452.png)

![2-(9-Chloro-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol](/img/structure/B2763454.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2763456.png)

![2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(2,6-dimethylmorpholino)ethanone](/img/structure/B2763460.png)

![Spiro[2.6]nonan-7-amine;hydrochloride](/img/structure/B2763461.png)

![Tert-butyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate;hydrochloride](/img/structure/B2763462.png)

![1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2763468.png)

![5,6-dichloro-2-methyl-N-(propan-2-yl)-N-[(pyridin-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2763471.png)